5-acetylbenzo[d]oxazol-2(3H)-one
Overview
Description
5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an acetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazole ring, followed by acetylation at the 5-position. The reaction conditions often include the use of a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign protocols, such as employing urea-hydrogen peroxide complexes and hydrochloric or hydrobromic acid, has been proposed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-acetylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can modify the oxazole ring or the acetyl group.
Substitution: Halogenation and other substitution reactions can introduce different substituents on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield chloro- or bromo-substituted derivatives of this compound .
Scientific Research Applications
5-acetylbenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and organic dyes.
Medicine: It is explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-acetylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective studies, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, while decreasing the expression of nuclear factor-kappa B. These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazol-2(3H)-one: Lacks the acetyl group at the 5-position.
5-bromo-benzo[d]oxazol-2(3H)-one: Contains a bromine atom instead of an acetyl group.
5-chloro-benzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of an acetyl group.
Uniqueness
5-acetylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-acetyl-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGYSAEPAIRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568427 | |
Record name | 5-Acetyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54209-84-6 | |
Record name | 5-Acetyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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